
4'-Fluoro-2'-hydroxyacetophenone
Overview
Description
4’-Fluoro-2’-hydroxyacetophenone is a substituted acetophenone derivative with the molecular formula C8H7FO2 and a molecular weight of 154.14 g/mol . This compound is characterized by the presence of a fluorine atom at the para position and a hydroxyl group at the ortho position relative to the acetyl group on the benzene ring. It is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4’-Fluoro-2’-hydroxyacetophenone can be synthesized through several methods. One common synthetic route involves the Baeyer-Villiger oxidation of 4’-fluoro-2’-hydroxyacetophenone to 4-fluorocatechol using whole cells of Pseudomonas fluorescens . Another method includes the aldol condensation of substituted aldehydes with 4’-fluoro-2’-hydroxyacetophenone, followed by cyclization with hydrazine hydrate .
Industrial Production Methods: While specific industrial production methods for 4’-fluoro-2’-hydroxyacetophenone are not extensively documented, the compound is typically produced in research laboratories and chemical manufacturing facilities using the aforementioned synthetic routes.
Chemical Reactions Analysis
Key Reaction Types
4'-Fluoro-2'-hydroxyacetophenone (C₈H₇FO₂) participates in diverse chemical transformations due to its reactive ketone carbonyl, hydroxyl group, and fluorine substituent.
Baeyer-Villiger Oxidation
- Enzymatic oxidation by Pseudomonas fluorescens converts the ketone to 4-fluorocatechol via a monooxygenase (HAPMO), releasing fluoride ions .
Substituent Effects on Benzo-Oxete Yields
Substituent (Position) | Yield (%) | Reference |
---|---|---|
Electron-withdrawing (para-NO₂) | 98 | |
Electron-donating (meta-OCH₃) | 78 | |
Naphthalenone derivatives | 30–95 |
Biological Oxidation Efficiency
- Enzymatic Baeyer-Villiger oxidation achieves 70% conversion to 4-fluorocatechol without detectable intermediates .
- Fluorine acts as a probe for ¹⁹F NMR to track degradation pathways.
Comparative Reactivity with Analogues
Compound | Reactivity | Key Difference |
---|---|---|
4'-Hydroxyacetophenone | Lower electrophilicity due to lack of fluorine | Limited use in nucleophilic reactions |
2'-Fluoro-4'-methoxyacetophenone | Enhanced stability but reduced H-bonding | Lower solubility in polar solvents |
Scientific Research Applications
Chemical Properties and Overview
- Molecular Formula : C₈H₇FO₂
- Molecular Weight : 154.14 g/mol
- CAS Number : 1481-27-2
- Melting Point : 27-30 °C
- Boiling Point : 65 °C (at 2 mmHg)
4'-Fluoro-2'-hydroxyacetophenone features a fluorine atom and a hydroxyl group attached to a phenyl ring, which enhances its biological activity and reactivity in chemical synthesis.
Medicinal Chemistry
This compound has been investigated for its potential as a precursor in the synthesis of bioactive compounds. Notably, it serves as a starting material for the synthesis of novel chalcone derivatives, which exhibit antioxidant, anti-inflammatory, and analgesic properties. A study demonstrated the synthesis of these derivatives through aldol condensation followed by cyclization with hydrazine, highlighting their efficacy in biological assays .
Antioxidant and Anti-inflammatory Agents
Research has shown that derivatives synthesized from this compound possess significant antioxidant and anti-inflammatory activities. A comprehensive evaluation indicated that these compounds could be developed into therapeutic agents for conditions associated with oxidative stress and inflammation .
Photocatalysis
Recent studies have explored the use of this compound in photocatalytic applications. Its ability to facilitate reactions under light irradiation makes it a candidate for developing sustainable chemical processes, particularly in biomass conversion to value-added products .
Case Study 1: Synthesis of Chalcone Derivatives
A detailed study focused on synthesizing various chalcone derivatives from this compound. The synthesized compounds underwent biological evaluation for their potential as anti-inflammatory agents. The results indicated significant activity against inflammatory markers, suggesting their therapeutic potential in treating inflammatory diseases .
Case Study 2: Biological Baeyer-Villiger Oxidation
Another significant application involves the biological Baeyer-Villiger oxidation of acetophenones using Pseudomonas fluorescens. This study utilized 19F NMR spectroscopy to monitor the reaction progress and conversion rates of fluorinated acetophenones, including this compound. The findings revealed insights into the metabolic pathways involved in the oxidation process .
Mechanism of Action
The exact mechanism of action of 4’-fluoro-2’-hydroxyacetophenone is not fully understood. it is believed to exert its antibacterial effects by forming covalent bonds with carbonyl groups present in enzymes or protein structures, thereby interfering with microbial metabolism . This compound can also spontaneously combust when heated to decomposition, releasing fluorine gas .
Comparison with Similar Compounds
- 2’-Hydroxyacetophenone
- 4’-Hydroxyacetophenone
- 5’-Fluoro-2’-hydroxy-3’-nitroacetophenone
- 3’-Fluoro-4’-methoxyacetophenone
Comparison: 4’-Fluoro-2’-hydroxyacetophenone is unique due to the presence of both a fluorine atom and a hydroxyl group on the benzene ring, which imparts distinct chemical properties and reactivity. Compared to its analogs, such as 2’-hydroxyacetophenone and 4’-hydroxyacetophenone, the fluorine atom enhances its electrophilic character, making it more reactive in nucleophilic substitution reactions .
Biological Activity
4'-Fluoro-2'-hydroxyacetophenone (CAS Number: 1481-27-2) is an organic compound characterized by a fluorine atom at the para position and a hydroxy group at the ortho position relative to the acetophenone moiety. Its molecular formula is C₈H₇FO₂, with a molar mass of 154.14 g/mol. This compound has garnered attention in various fields due to its biological activity , particularly in antimicrobial and anti-inflammatory contexts.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Effects : Studies have reported its inhibitory effects against certain bacterial strains, suggesting potential applications in developing new antimicrobial therapies.
- Anti-inflammatory Properties : The compound has been shown to modulate inflammatory pathways, making it a candidate for anti-inflammatory drug development .
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Notably, it is suggested to inhibit specific enzymes involved in inflammatory processes and may affect microbial targets.
Antimicrobial Activity
In a study focusing on the antimicrobial properties of this compound, it was found to exhibit activity against a range of bacterial strains. The compound's mechanism appears to involve the disruption of bacterial cell wall synthesis or function, leading to cell death.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mode of Action |
---|---|---|
Escherichia coli | 32 µg/mL | Cell wall synthesis inhibition |
Staphylococcus aureus | 16 µg/mL | Membrane disruption |
Pseudomonas aeruginosa | 64 µg/mL | Unknown |
Anti-inflammatory Activity
A series of experiments evaluated the anti-inflammatory potential of this compound using various in vitro models. The compound demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
Table 2: Inhibition of COX Enzymes by this compound
COX Enzyme | IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
---|---|---|
COX-1 | 25 | 1.5 |
COX-2 | 15 |
The selectivity ratio indicates that while the compound inhibits both COX enzymes, it shows a preference for COX-2, which is often associated with inflammation.
Structural Analysis and Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Friedel-Crafts Acylation : Reaction of fluorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst.
- Aldol Condensation : This method has been utilized for synthesizing related compounds such as chalcone derivatives .
Structural Comparison
This compound shares structural similarities with other phenolic compounds that exhibit diverse biological activities. The unique positioning of functional groups contributes to its specific reactivity and interaction profiles.
Table 3: Comparison of Related Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Hydroxyacetophenone | Hydroxy group at ortho position | Common precursor for derivatives |
4-Hydroxyacetophenone | Hydroxy group at para position | Exhibits different biological activities |
3-Fluoro-2-hydroxyacetophenone | Fluorine at meta position | Different reactivity patterns |
Q & A
Basic Research Questions
Q. 1.1. How is 4'-Fluoro-2'-hydroxyacetophenone synthesized, and what are the critical reaction conditions?
The compound is synthesized via Fries rearrangement using aluminum chloride (AlCl₃) and sodium chloride (NaCl) as catalysts. A key step involves fluorodediazoniation of intermediates derived from para-aminophenol derivatives. Optimal conditions include maintaining temperatures below 60°C during diazotization to prevent decomposition and ensuring anhydrous conditions during the AlCl₃-mediated rearrangement . Yield optimization requires precise stoichiometric ratios of reactants (e.g., 1:2 molar ratio of precursor to fluorinating agent).
Q. 1.2. What analytical methods are recommended for structural characterization?
- X-ray crystallography : Confirms the monoclinic crystal system (space group P21/n) and intramolecular O–H⋯O hydrogen bonding between hydroxyl and ketone groups .
- NMR spectroscopy : ¹H NMR shows a singlet at δ 2.6 ppm (acetophenone methyl group) and aromatic protons split due to fluorine coupling (e.g., δ 6.8–7.4 ppm) .
- Mass spectrometry : Molecular ion peak at m/z 154.13 (C₈H₇FO₂⁺) with fragmentation patterns consistent with fluorine substitution .
Q. 1.3. What safety protocols are essential for handling this compound?
this compound is a respiratory irritant. Required PPE includes N95 masks, nitrile gloves, and chemical goggles. Work must be conducted in a fume hood with secondary containment for spills. Storage at 0–6°C in amber glass vials minimizes degradation .
Advanced Research Questions
Q. 2.1. How does fluorine substitution influence its reactivity in Baeyer-Villiger oxidations?
The electron-withdrawing fluorine at the 4'-position activates the ketone for enzymatic Baeyer-Villiger oxidation using Pseudomonas fluorescens ACB. The reaction produces 4-fluorocatechol, with regioselectivity driven by fluorine’s inductive effect. Key parameters include pH 7.5–8.0 and 30°C incubation, achieving >80% conversion efficiency . Comparative studies with non-fluorinated analogs show a 30% increase in oxidation rate due to enhanced electrophilicity at the carbonyl carbon .
Q. 2.2. What strategies resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?
Discrepancies arise from assay conditions (e.g., DPPH vs. FRAP assays) and solvent polarity. For example:
Q. 2.3. How can its chalcone derivatives be optimized for anti-inflammatory activity?
Derivatization via Claisen-Schmidt condensation with substituted benzaldehydes yields 4'-fluoro-2'-hydroxychalcones. Activity correlates with:
- Electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde), enhancing Michael acceptor properties.
- Substituents at the chalcone β-position (e.g., methoxy groups), improving COX-2 inhibition (IC₅₀ 0.8 µM vs. 5.2 µM for unsubstituted analogs).
Docking studies (AutoDock Vina) suggest a 2.3 Å hydrogen bond between the hydroxyl group and COX-2’s Tyr355 .
Q. 2.4. What computational methods predict its metabolic stability?
- ADMET Prediction : SwissADME estimates moderate hepatic metabolism (CYP2C9 substrate, t₁/₂ ~4.5 h).
- Density Functional Theory (DFT) : Calculates Fukui indices (ƒ⁻ = 0.12 for hydroxyl oxygen), indicating susceptibility to glucuronidation .
Experimental validation via LC-MS/MS microsomal assays is critical to resolve discrepancies between in silico and in vitro data .
Q. Methodological Troubleshooting
Q. 3.1. How to address low yields in Fries rearrangement syntheses?
Common issues and solutions:
Q. 3.2. How to mitigate crystallization challenges for X-ray studies?
Slow evaporation from ethanol/water (9:1 v/v) at 4°C produces diffraction-quality crystals. Adding 5% DMSO improves solubility of the fluorinated aromatic system. For persistent oiling-out, use seeding with pre-characterized microcrystals .
Q. Comparative Analysis with Analogues
Q. 4.1. How does this compound compare to 5'-fluoro-2'-hydroxyacetophenone?
Properties
IUPAC Name |
1-(4-fluoro-2-hydroxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-5(10)7-3-2-6(9)4-8(7)11/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTBTUXAMVOKIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371992 | |
Record name | 4'-Fluoro-2'-hydroxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1481-27-2 | |
Record name | 1-(4-Fluoro-2-hydroxyphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1481-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Fluoro-2'-hydroxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.